Bis(tetrabutylammonium) sulphate
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Overview
Description
Bis(tetrabutylammonium) sulphate: is a quaternary ammonium salt with the chemical formula (C₁₆H₃₆N)₂SO₄. It is commonly used as a phase-transfer catalyst and ion-pairing reagent in various chemical reactions. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in both laboratory and industrial settings .
Mechanism of Action
Target of Action
Bis(tetrabutylammonium) sulphate, also known as tetrabutylammonium sulfate, is a compound primarily used for research and development It’s known to be used as a phase transfer catalyst in various chemical reactions .
Mode of Action
As a phase transfer catalyst, it likely facilitates the migration of a reactant from one phase into another, enabling reactions that would otherwise be challenging or impossible .
Biochemical Pathways
As a phase transfer catalyst, it’s likely involved in various chemical reactions, but the exact pathways would depend on the specific reaction context .
Result of Action
As a phase transfer catalyst, it likely influences the rate and efficiency of chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence of water could impact its function. Additionally, it should be stored in a cool, dry, well-ventilated place away from incompatible substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(tetrabutylammonium) sulphate can be synthesized through the reaction of tetrabutylammonium hydroxide with sulfuric acid. The reaction typically involves mixing an aqueous solution of tetrabutylammonium hydroxide with sulfuric acid under controlled conditions to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are combined in reactors equipped with temperature and pH control systems to ensure optimal reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(tetrabutylammonium) sulphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tetrabutylammonium ion acts as a nucleophile.
Ion-Pairing Reactions: It is commonly used in ion-pairing chromatography to enhance the separation of ionic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Ion-Pairing Chromatography: The compound is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.
Major Products:
Substitution Reactions: The major products are typically the substituted tetrabutylammonium salts.
Ion-Pairing Reactions: The major products are the separated ionic compounds, which are analyzed using HPLC.
Scientific Research Applications
Chemistry: Bis(tetrabutylammonium) sulphate is widely used as a phase-transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields .
Biology: In biological research, it is used as an ion-pairing reagent in the analysis of biomolecules such as proteins and nucleic acids. It helps in the separation and identification of these molecules using chromatographic techniques .
Medicine: The compound is used in the pharmaceutical industry for the analysis of drug compounds and metabolites. It enhances the detection and quantification of these substances in biological samples .
Industry: In industrial applications, this compound is used as a catalyst in the synthesis of various chemicals, including polymers and specialty chemicals. It is also employed in the purification of industrial effluents .
Comparison with Similar Compounds
Tetrabutylammonium hydrogensulfate: Similar in structure but contains a hydrogen sulfate ion instead of a sulfate ion.
Tetrabutylammonium bisulfate: Another similar compound with a bisulfate ion.
Uniqueness: Bis(tetrabutylammonium) sulphate is unique due to its high solubility in both water and organic solvents, making it a versatile reagent in various applications. Its ability to act as both a phase-transfer catalyst and ion-pairing reagent sets it apart from other similar compounds .
Properties
CAS No. |
2472-88-0 |
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Molecular Formula |
C16H36NO4S- |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
tetrabutylazanium;sulfate |
InChI |
InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI Key |
SHFJWMWCIHQNCP-UHFFFAOYSA-L |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
2472-88-0 | |
Pictograms |
Irritant |
Synonyms |
tetra-n-butylammonium dodecylsulfate tetra-n-butylammonium hexafluorophosphate tetrabutylammonium tetrabutylammonium azide tetrabutylammonium bromide tetrabutylammonium chloride tetrabutylammonium cyanide tetrabutylammonium fluoride tetrabutylammonium hydrogen sulfate tetrabutylammonium hydroxide tetrabutylammonium iodide tetrabutylammonium monophosphate tetrabutylammonium nitrate tetrabutylammonium perchlorate tetrabutylammonium sulfate tetrabutylammonium sulfate (1:1), sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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